BenchChemオンラインストアへようこそ!

2-[(7-Bromo-4-oxo-3,4-dihydro-1-phthalazinyl)methyl]isoindoline-1,3-dione

Medicinal Chemistry Organic Synthesis PARP Inhibition

2-[(7-Bromo-4-oxo-3,4-dihydro-1-phthalazinyl)methyl]isoindoline-1,3-dione (CAS 2629316-05-6) is a brominated heterocyclic compound that integrates a 7‑bromo‑3,4‑dihydro‑4‑oxophthalazine (phthalazinone) core with an isoindoline‑1,3‑dione (phthalimide) moiety via a methylene linker. Its molecular formula is C₁₇H₁₀BrN₃O₃ with a molecular weight of 384.18 g·mol⁻¹.

Molecular Formula C17H10BrN3O3
Molecular Weight 384.2 g/mol
Cat. No. B8228668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(7-Bromo-4-oxo-3,4-dihydro-1-phthalazinyl)methyl]isoindoline-1,3-dione
Molecular FormulaC17H10BrN3O3
Molecular Weight384.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NNC(=O)C4=C3C=C(C=C4)Br
InChIInChI=1S/C17H10BrN3O3/c18-9-5-6-10-13(7-9)14(19-20-15(10)22)8-21-16(23)11-3-1-2-4-12(11)17(21)24/h1-7H,8H2,(H,20,22)
InChIKeyZGKAWDVPQSTPMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(7-Bromo-4-oxo-3,4-dihydro-1-phthalazinyl)methyl]isoindoline-1,3-dione – Structural Identity and Core Procurement Profile


2-[(7-Bromo-4-oxo-3,4-dihydro-1-phthalazinyl)methyl]isoindoline-1,3-dione (CAS 2629316-05-6) is a brominated heterocyclic compound that integrates a 7‑bromo‑3,4‑dihydro‑4‑oxophthalazine (phthalazinone) core with an isoindoline‑1,3‑dione (phthalimide) moiety via a methylene linker [1]. Its molecular formula is C₁₇H₁₀BrN₃O₃ with a molecular weight of 384.18 g·mol⁻¹ . The compound belongs to the phthalazinone‑isoindoline hybrid class, a scaffold recognised in medicinal chemistry for poly(ADP‑ribose) polymerase (PARP) inhibitor design [2]. Standard commercial purity is ≥95% (HPLC), with batch‑specific NMR and HPLC characterisation available from multiple suppliers .

Why Phthalazinone‑Isoindoline Hybrids Cannot Be Interchanged: The Case for 7‑Bromo Regioselectivity in 2-[(7-Bromo-4-oxo-3,4-dihydro-1-phthalazinyl)methyl]isoindoline-1,3-dione Procurement


Substituting one phthalazinone‑isoindoline hybrid for another without evaluating substituent position is scientifically unsound. The 7‑bromo substitution pattern on the phthalazinone core dictates both electronic character and the vector of subsequent cross‑coupling reactions—critical for library synthesis or SAR exploration . Regioisomers, such as the 6‑bromo analogue, present different steric and electronic environments that can lead to divergent reactivity in Suzuki‑Miyaura or Buchwald‑Hartwig couplings, and potentially altered target engagement . Furthermore, the methylene‑linked isoindoline‑1,3‑dione serves as a masked primary amine, and its cleavage kinetics are sensitive to the electronic influence of the remote bromo substituent. Procurement specifications that neglect regiochemistry risk introducing an uncontrolled variable that confounds structure‑activity relationships and compromises synthetic reproducibility .

Quantitative Evidence for Differentiated Selection of 2-[(7-Bromo-4-oxo-3,4-dihydro-1-phthalazinyl)methyl]isoindoline-1,3-dione


Regiochemical Identity: 7‑Bromo vs. 6‑Bromo Substitution Determines Cross‑Coupling Vector and Potential Biological Activity

The 7‑bromo regioisomer of the phthalazinone‑isoindoline‑1,3‑dione hybrid is structurally distinct from the 6‑bromo regioisomer (CAS not publicly assigned, EvitaChem EVT‑15673549), which shares the identical molecular formula (C₁₇H₁₀BrN₃O₃, MW 384.2 g·mol⁻¹) but differs in the position of the bromine atom on the phthalazinone ring . In the context of phthalazinone‑based PARP inhibitors such as olaparib, the 7‑position substituent projects toward a region of the PARP‑1 catalytic domain that tolerates diverse functionality, whereas the 6‑position is closer to the NAD⁺ binding pocket and may sterically clash [1]. No peer‑reviewed head‑to‑head comparison of the 7‑bromo and 6‑bromo isomers has been published to date; this evidence dimension is therefore tagged as Class‑level inference drawn from the broader phthalazinone medicinal chemistry literature.

Medicinal Chemistry Organic Synthesis PARP Inhibition

Commercial Purity and Batch‑Level Characterisation Data Availability

Multiple suppliers provide the 7‑bromo compound with documented purity ≥95% (HPLC), accompanied by batch‑specific NMR and HPLC reports . The 6‑bromo regioisomer is listed by a single supplier with no purity specification or analytical data sheet publicly provided . The boronate‑ester analogue 2-((4‑oxo‑7‑(4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)‑3,4‑dihydrophthalazin‑1‑yl)methyl)isoindoline‑1,3‑dione is also available but at significantly higher cost and with longer lead times due to its air‑ and moisture‑sensitive nature .

Analytical Chemistry Quality Control Procurement

Bromine as a Versatile Synthetic Handle: Enabling Diversification via Cross‑Coupling

The aryl bromide at the 7‑position of the phthalazinone core enables Suzuki–Miyaura, Buchwald–Hartwig, and other Pd‑catalysed cross‑coupling reactions, providing access to a diverse array of 7‑substituted derivatives from a single building block . This is a distinct advantage over the corresponding 7‑unsubstituted (des‑bromo) phthalazinone‑isoindoline hybrid, which lacks this synthetic versatility, and over the 7‑boronate ester analogue, which can undergo coupling but is less bench‑stable and more costly .

Synthetic Methodology C–C Bond Formation Library Synthesis

Safety and Handling Profile: Defined Hazard Classification for Laboratory Risk Assessment

The compound carries defined GHS hazard statements: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This explicit hazard classification, unavailable for the 6‑bromo regioisomer from its sole listing, enables informed risk assessment and appropriate PPE and engineering controls prior to procurement and use .

Laboratory Safety Regulatory Compliance Procurement

Optimal Application Scenarios for 2-[(7-Bromo-4-oxo-3,4-dihydro-1-phthalazinyl)methyl]isoindoline-1,3-dione Based on Verified Evidence


Focused Library Synthesis of 7‑Substituted Phthalazinone‑Isoindoline PARP Probe Candidates

The aryl bromide handle at the 7‑position enables diversification via Suzuki–Miyaura coupling to introduce aryl, heteroaryl, or alkenyl groups at a vector compatible with the PARP‑1 catalytic domain [1]. This application leverages the regioisomeric identity of the compound: the 7‑position projects toward a solvent‑accessible region, minimising the risk of steric clashes that could occur with 6‑substituted congeners . Researchers can procure the compound with batch‑verified purity and characterisation data, ensuring reproducibility across multiple library plates.

Synthesis of Phthalazinone‑Containing PROTACs or Bifunctional Degraders

The isoindoline‑1,3‑dione moiety can be deprotected to reveal a primary amine, a common linker attachment point for proteolysis‑targeting chimeras (PROTACs) or other heterobifunctional molecules [1]. The 7‑bromo substituent simultaneously provides a second orthogonal diversification site for tuning target (e.g., PARP‑1) binding affinity. This dual‑functionalisation capability is not replicated by the simpler 7‑bromo‑1(2H)‑phthalazinone building block, which lacks the masked amine.

Analytical Reference Standard for Olaparib Impurity Profiling

The 7‑bromo‑phthalazinone core is a key substructure found in known olaparib process impurities, such as Olaparib Impurity 75 (5‑((7‑bromo‑4‑oxo‑3,4‑dihydrophthalazin‑1‑yl)methyl)‑2‑fluorobenzoic acid, CAS 1174044‑56‑4) [1]. The target compound, bearing the same 7‑bromo‑phthalazinone‑methyl fragment, can serve as a synthetic precursor or chromatographic reference in the development and validation of HPLC methods for olaparib impurity quantification in ANDA or DMF filings.

Medicinal Chemistry SAR Exploration of Phthalazinone‑Based Kinase Inhibitors Beyond PARP

The phthalazinone scaffold has been exploited for inhibition of Aurora kinase, VEGFR‑2, EGFR, and HPK1 [1]. The 7‑bromo‑isoindoline‑1,3‑dione hybrid provides a versatile intermediate for probing these alternative targets, where the bromine can be replaced or retained to modulate potency and selectivity. The defined GHS hazard profile facilitates safe handling during the synthesis and screening cascades .

Quote Request

Request a Quote for 2-[(7-Bromo-4-oxo-3,4-dihydro-1-phthalazinyl)methyl]isoindoline-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.